molecular formula C11H12N2O2 B180804 7-Ethoxybenzofuran-2-carboximidamide CAS No. 199287-04-2

7-Ethoxybenzofuran-2-carboximidamide

Cat. No. B180804
CAS RN: 199287-04-2
M. Wt: 204.22 g/mol
InChI Key: TUZMLJVGXHTHCS-UHFFFAOYSA-N
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Description

7-Ethoxybenzofuran-2-carboximidamide (EBC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBC is a benzofuran derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

7-Ethoxybenzofuran-2-carboximidamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 7-Ethoxybenzofuran-2-carboximidamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. In agriculture, 7-Ethoxybenzofuran-2-carboximidamide has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, 7-Ethoxybenzofuran-2-carboximidamide has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 7-Ethoxybenzofuran-2-carboximidamide involves the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and topoisomerase II, which is involved in DNA replication and repair. 7-Ethoxybenzofuran-2-carboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-Ethoxybenzofuran-2-carboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and topoisomerase II, as well as the induction of apoptosis in cancer cells. 7-Ethoxybenzofuran-2-carboximidamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

7-Ethoxybenzofuran-2-carboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, 7-Ethoxybenzofuran-2-carboximidamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 7-Ethoxybenzofuran-2-carboximidamide, including the development of new synthesis methods, the exploration of its potential applications in medicine, agriculture, and material science, and the investigation of its safety and efficacy in clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of 7-Ethoxybenzofuran-2-carboximidamide for different applications.
Conclusion:
In conclusion, 7-Ethoxybenzofuran-2-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 7-Ethoxybenzofuran-2-carboximidamide can be synthesized using different methods, and its mechanism of action has been studied in detail. 7-Ethoxybenzofuran-2-carboximidamide has been shown to have antitumor, anti-inflammatory, and analgesic properties, as well as potential applications in agriculture and material science. However, further studies are needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

7-Ethoxybenzofuran-2-carboximidamide can be synthesized using various methods, including the reaction of ethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-aminoacetophenone to form the intermediate product, which is then reacted with ammonium carbonate to form 7-Ethoxybenzofuran-2-carboximidamide. Another method involves the reaction of ethoxybenzoic acid with phosphorus oxychloride, followed by the reaction with 2-aminobenzophenone to form the intermediate product, which is then reacted with ammonium carbonate to form 7-Ethoxybenzofuran-2-carboximidamide. These methods have been optimized to produce 7-Ethoxybenzofuran-2-carboximidamide with high yields and purity.

properties

CAS RN

199287-04-2

Product Name

7-Ethoxybenzofuran-2-carboximidamide

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C11H12N2O2/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H3,12,13)

InChI Key

TUZMLJVGXHTHCS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=N)N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=N)N

synonyms

2-Benzofurancarboximidamide,7-ethoxy-(9CI)

Origin of Product

United States

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